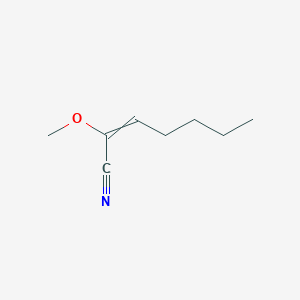
2-Methoxyhept-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyhept-2-enenitrile is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a heptene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxyhept-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.
From Amides: Dehydrating amides using phosphorus (V) oxide can yield nitriles.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones results in the formation of hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyhept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxyhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxyhept-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methacrylonitrile: An unsaturated aliphatic nitrile used in the preparation of polymers and as a chemical intermediate.
2-Heptene: A simple alkene with similar structural features but lacking the nitrile and methoxy groups.
Uniqueness
2-Methoxyhept-2-enenitrile is unique due to the presence of both a methoxy and a nitrile group, which confer distinct chemical reactivity and potential applications compared to other similar compounds. Its dual functional groups allow for a wider range of chemical transformations and interactions.
Propiedades
Número CAS |
99765-35-2 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-methoxyhept-2-enenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-6-8(7-9)10-2/h6H,3-5H2,1-2H3 |
Clave InChI |
RQHKODCQHPCJNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
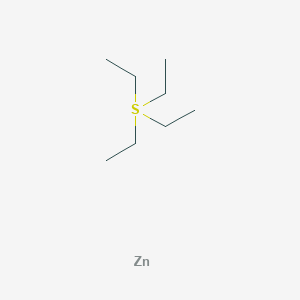
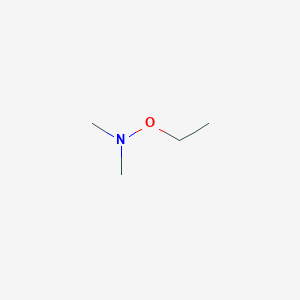
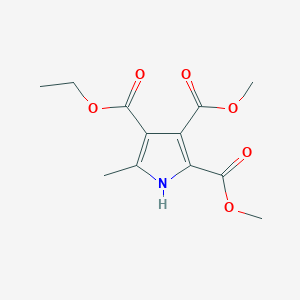
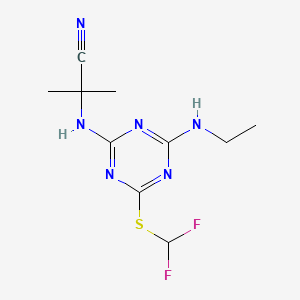
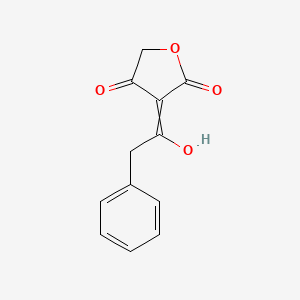

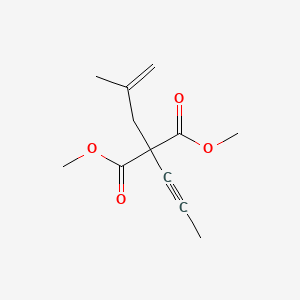
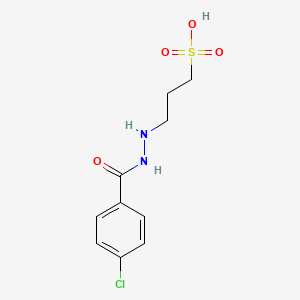
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)

